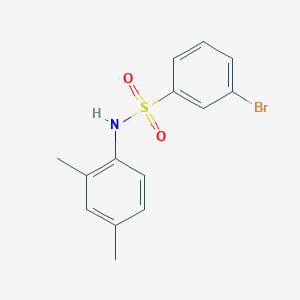![molecular formula C13H12BrNO4S2 B270440 Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B270440.png)
Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate, also known as BTP2, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the transient receptor potential (TRP) channels, which are involved in various physiological processes such as pain sensation, temperature regulation, and ion homeostasis.
Mechanism of Action
Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate inhibits TRP channels by binding to a conserved site in the channel pore, which prevents the influx of calcium ions and other cations. This leads to the inhibition of channel activity and the modulation of downstream signaling pathways. Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate has been shown to block TRPV1 activation by capsaicin, TRPV2 activation by heat, and TRPV4 activation by osmotic stress. It also inhibits TRPM8 activation by menthol and TRPA1 activation by cinnamaldehyde.
Biochemical and Physiological Effects
Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate has been shown to have several biochemical and physiological effects, including the inhibition of calcium influx, the modulation of ion homeostasis, and the regulation of cell signaling pathways. It has been shown to reduce pain sensation in animal models of neuropathic pain, inflammatory pain, and cancer pain. Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate has also been shown to modulate the immune response and reduce inflammation in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate has several advantages for lab experiments, including its potency, selectivity, and reversible inhibition of TRP channels. It can be used to study the role of TRP channels in various physiological and pathological conditions, and to identify potential therapeutic targets for pain and inflammation. However, Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate also has some limitations, including its potential off-target effects, the need for appropriate controls, and the potential for toxicity at high concentrations.
Future Directions
There are several future directions for the study of Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate and TRP channels. One direction is to investigate the role of TRP channels in cancer progression and metastasis, and to identify potential therapeutic targets for cancer treatment. Another direction is to study the role of TRP channels in neurodegenerative diseases such as Alzheimer's and Parkinson's, and to develop new treatments based on TRP channel modulation. Finally, the development of more potent and selective TRP channel inhibitors, as well as the identification of new TRP channel targets, will continue to be an important area of research in the future.
Synthesis Methods
The synthesis of Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate involves several steps, starting from the reaction of 5-bromo-2-thiophenecarboxylic acid with thionyl chloride to form 5-bromo-2-thienyl chloride. This intermediate is then reacted with N-(ethyl-3-aminopropyl)sulfonamide to form ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate. The final product is obtained after purification by column chromatography.
Scientific Research Applications
Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate has been widely used in scientific research to investigate the role of TRP channels in various physiological and pathological conditions. It has been shown to inhibit TRPV1, TRPV2, TRPV3, TRPV4, TRPM8, and TRPA1 channels, which are involved in pain sensation, thermoregulation, and other physiological processes. Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate has been used to study the mechanisms of TRP channel activation and desensitization, as well as their contribution to nociception, inflammation, and cancer.
properties
Product Name |
Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate |
|---|---|
Molecular Formula |
C13H12BrNO4S2 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
ethyl 3-[(5-bromothiophen-2-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C13H12BrNO4S2/c1-2-19-13(16)9-4-3-5-10(8-9)15-21(17,18)12-7-6-11(14)20-12/h3-8,15H,2H2,1H3 |
InChI Key |
MXQAVCCFPCGVFJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)




![8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine](/img/structure/B270408.png)


